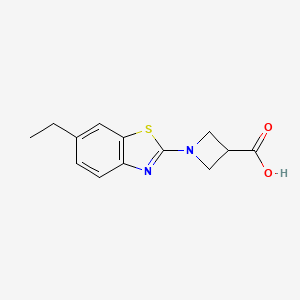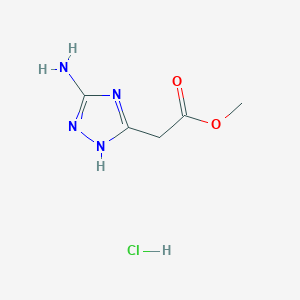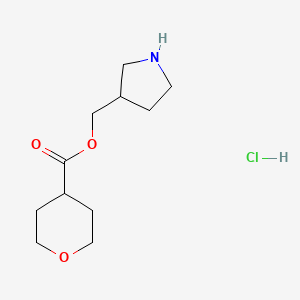
3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
Übersicht
Beschreibung
3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride (PTHC) is an organic compound with a wide range of applications in the scientific research field. It is a white, odorless, crystalline powder that is soluble in water and ethanol. PTHC is a versatile compound that has been used in the synthesis of various organic compounds, as well as in the study of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Overview
The compound 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride exhibits multifaceted applicability across various fields of scientific research. While direct references to this specific compound are scarce, the literature provides insights into closely related pyrrolidine-based compounds and heterocyclic scaffolds that share structural or functional similarities, providing a context for understanding the potential applications and significance of 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride in scientific research.
Heterocyclic Scaffolds in Pharmaceutical Development
Heterocyclic compounds, such as pyrrolidine-based structures, play a critical role in medicinal chemistry and drug development. These structures are integral to a multitude of bioactive molecules and pharmaceuticals. The pyrrolidine ring, a common nitrogen heterocycle, is widely utilized due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon known as "pseudorotation" (Li Petri et al., 2021).
Synthesis and Catalysis
The synthesis of heterocyclic compounds often involves complex reactions, where catalysts play a pivotal role in improving efficiency and selectivity. Hybrid catalysts, for instance, are essential for synthesizing pyranopyrimidine scaffolds, widely recognized for their medicinal and pharmaceutical applications. These catalysts facilitate the development of diverse and bioavailable lead molecules (Parmar et al., 2023).
Bioactive Heterocyclic Compounds
Heterocyclic compounds like coumarins and their derivatives exhibit a broad spectrum of biological activities, including antitumor, anti-inflammation, and antimicrobial effects. Structural modification of these molecules can tailor their biological activity and reduce systemic side effects, highlighting the importance of the core structure and substituents in determining bioactivity (Zhu & Jiang, 2018).
Application in Green Chemistry
The compound's relevance extends to green chemistry, where eco-friendly and atom-economical approaches are adopted for the synthesis of complex molecules, including heterocycles. Multi-component reactions (MCRs) are particularly noteworthy, offering a straightforward and selective method for constructing fused heterocyclic compounds in a single step, demonstrating the compound's potential contribution to sustainable chemical practices (Dhanalakshmi et al., 2021).
Eigenschaften
IUPAC Name |
pyrrolidin-3-ylmethyl oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c13-11(10-2-5-14-6-3-10)15-8-9-1-4-12-7-9;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQWIDOLYLZEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC(=O)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



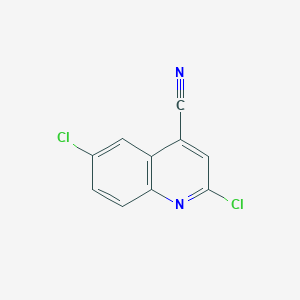

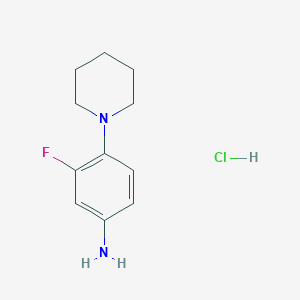
![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)
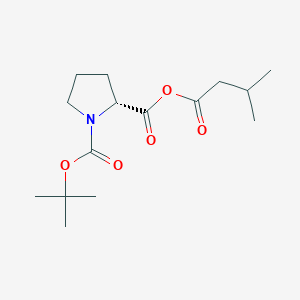
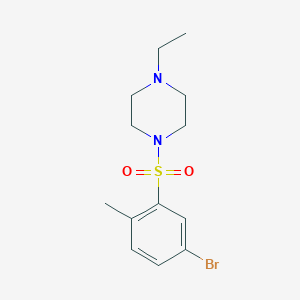
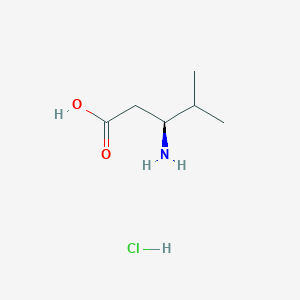
![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)

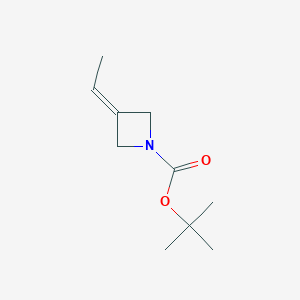
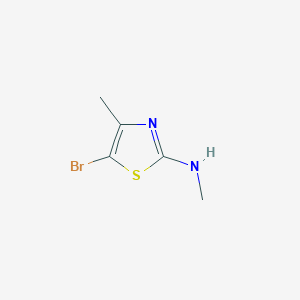
![[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine](/img/structure/B1439814.png)
